![molecular formula C10H8N4 B2511808 1H-Pyrazolo[4,3-c]quinolin-3-amine CAS No. 156912-12-8](/img/structure/B2511808.png)

1H-Pyrazolo[4,3-c]quinolin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

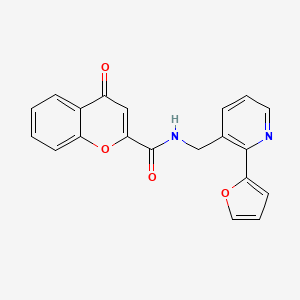

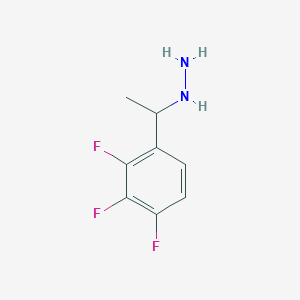

1H-Pyrazolo[4,3-c]quinolin-3-amine, also known as PQA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. PQA is a nitrogen-containing compound with a fused pyrazoloquinoline ring system that has been synthesized using different methods.

Aplicaciones Científicas De Investigación

Synthesis Methods and Derivatives

1H-Pyrazolo[4,3-c]quinolin-3-amine and its derivatives have been extensively studied for their synthesis methods. A variety of approaches have been developed, such as microwave-assisted synthesis, which offers benefits like good yields, simple procedures, and shorter reaction times (Peng et al., 2009). Another method involves a facile and regioselective synthesis process that uses common laboratory reagents and techniques (Chaczatrian et al., 2004).

Biological Activity and Potential Applications

These compounds have shown promise in various biological applications. For instance, some derivatives demonstrate significant inhibitory activity on bacterial serine/threonine protein kinases, which can be pivotal in developing new antibacterial treatments, including those for tuberculosis (Lapa et al., 2013). Additionally, certain derivatives have been found to be potent apoptosis inducers, indicating potential for cancer treatment (Zhang et al., 2008).

Photophysical Properties

The photophysical properties of 1H-Pyrazolo[4,3-c]quinolin-3-amine derivatives have been explored, revealing potential applications in fields like electroluminescent devices. These studies cover over a century of research and highlight the use of these compounds as fluorescent sensors (Danel et al., 2022).

Chemotherapeutic Potential

Research has also been conducted on the use of 1H-Pyrazolo[4,3-c]quinolin-3-amine derivatives in chemotherapy. One study identified specific derivatives that inhibited the growth of colon cancer cells through apoptosis and cell cycle arrest, suggesting their potential as chemotherapeutic agents (Karthikeyan et al., 2018).

Novel Synthesis and Chemical Properties

New methods for synthesizing these compounds continue to be developed, such as a one-pot protocol that utilizes environmentally benign procedures. This approach is significant for producing these compounds on a large scale, both conveniently and economically (Ren, 2005).

Propiedades

IUPAC Name |

1H-pyrazolo[4,3-c]quinolin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-10-7-5-12-8-4-2-1-3-6(8)9(7)13-14-10/h1-5H,(H3,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPIIKRUOOZAIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[4,3-c]quinolin-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyano-N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methylpyridine-3-sulfonamide](/img/structure/B2511728.png)

![methyl 3-(4-(N,N-dibutylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2511731.png)

![N-(3-chloro-4-fluorophenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2511733.png)

![5-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-1,3-benzodioxole](/img/structure/B2511741.png)

![(2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2511742.png)

![N-(3-chloro-4-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2511745.png)

![3-[(2-Fluorophenyl)methyl]-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511747.png)